molecular formula C21H25N5O B2910895 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1208538-80-0

4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No. B2910895
CAS RN: 1208538-80-0
M. Wt: 363.465
InChI Key: KACLJTKLDNDLPH-UHFFFAOYSA-N
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Description

The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a benzimidazole group, a piperazine group, and a phenylpropyl group . Benzimidazole derivatives are known to have a wide range of biological activities and are used in a variety of everyday applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives can be synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group is a key component of many functional molecules .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is its selectivity for the dopamine D3 receptor. This compound has been shown to have a high affinity for the D3 receptor, which makes it a useful tool for studying the role of the D3 receptor in various biological processes. However, one of the limitations of this compound is its relatively low potency compared to other D3 receptor antagonists. This may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide. One potential direction is to investigate its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Another potential direction is to study its effects on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more potent analogs of the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific studies, particularly in the field of neuroscience. This compound has potential applications in the treatment of addiction and other psychiatric disorders. Its selectivity for the dopamine D3 receptor makes it a useful tool for studying the role of the D3 receptor in various biological processes. However, further research is needed to optimize its synthesis method and to develop more potent analogs of the compound.

Synthesis Methods

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide involves the reaction of 1-(3-phenylpropyl)piperazine with 2-aminobenzimidazole in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method is relatively simple and can be carried out under mild conditions, making it a popular choice for researchers.

Scientific Research Applications

4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in executive function and decision-making. These findings suggest that this compound may have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c27-21(22-12-6-9-17-7-2-1-3-8-17)26-15-13-25(14-16-26)20-23-18-10-4-5-11-19(18)24-20/h1-5,7-8,10-11H,6,9,12-16H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACLJTKLDNDLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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